6-(4-Fluorophenyl)pyrazin-2-amine
Description
6-(4-Fluorophenyl)pyrazin-2-amine is a pyrazine derivative featuring a 4-fluorophenyl substituent at the 6-position and an amine group at the 2-position of the pyrazine ring. The fluorine atom at the para position of the phenyl ring is a critical design element, often enhancing metabolic stability, binding affinity, and selectivity in drug discovery .
Pyrazine-based compounds are valued for their planar aromatic structure, enabling π-π stacking interactions with biological targets. The amine group at the 2-position facilitates hydrogen bonding, while the 4-fluorophenyl group contributes to hydrophobic interactions and electronic effects, modulating solubility and target engagement .
Properties
CAS No. |
1159815-52-7 |
|---|---|
Molecular Formula |
C10H8FN3 |
Molecular Weight |
189.19 g/mol |
IUPAC Name |
6-(4-fluorophenyl)pyrazin-2-amine |
InChI |
InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-13-6-10(12)14-9/h1-6H,(H2,12,14) |
InChI Key |
WZGXZRZOIFNQNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=N2)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Comparative Findings
Substituent Position and Electronic Effects
- 6-Position Fluorophenyl vs. Methoxyphenyl :
The 4-fluorophenyl group in this compound enhances metabolic stability compared to the 3-methoxyphenyl group in C-2 (ICMT inhibitor). Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life . In contrast, methoxy groups may increase solubility but introduce metabolic liabilities. - Core Heterocycle Variations :
Pyrazine derivatives (e.g., SHP099) exhibit potent enzyme inhibition (IC50 = 0.071 µM for SHP2) due to planar aromatic interactions. Thiazolo-triazole derivatives () with fused heterocycles show anticonvulsant activity, highlighting the impact of core flexibility on target specificity .
Physicochemical Properties
- Solubility and Emission Properties : Fluorophenyl-substituted quinazolines () exhibit solvent-dependent emission spectra, with fluorophenyl groups reducing emission wavelength compared to methoxyphenyl analogs. This suggests fluorophenyl derivatives may have enhanced stability in polar environments .
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